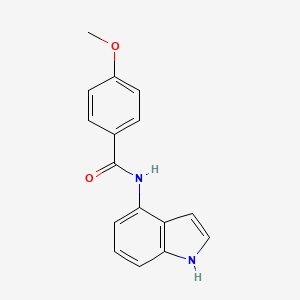
N-(1H-indol-4-yl)-4-methoxybenzamide
Vue d'ensemble
Description
N-(1H-indol-4-yl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has attracted attention for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its effects on cell signaling pathways.
Applications De Recherche Scientifique
N-(1H-indol-4-yl)-4-methoxybenzamide has been extensively studied for its effects on cell signaling pathways and has potential therapeutic applications in various diseases. It has been shown to inhibit the JAK2/STAT3 pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. This compound has been studied in cancer research, where it has been shown to induce apoptosis and inhibit tumor growth. It has also been studied in cardiovascular disease research, where it has been shown to reduce oxidative stress and inflammation.
Mécanisme D'action
N-(1H-indol-4-yl)-4-methoxybenzamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling pathways such as STAT3. This leads to the inhibition of cell proliferation and survival, and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to have potential therapeutic applications in cancer and cardiovascular disease research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-4-yl)-4-methoxybenzamide has several advantages for lab experiments, including its potency and specificity for JAK2 inhibition. However, it also has limitations, such as its potential toxicity and off-target effects. It is important to carefully consider the appropriate concentration and duration of this compound treatment in cell-based assays and animal models.
Orientations Futures
There are several future directions for research on N-(1H-indol-4-yl)-4-methoxybenzamide, including its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Further studies are also needed to investigate the mechanisms underlying its effects on cell signaling pathways and to identify potential biomarkers of response to this compound treatment. Additionally, the development of more potent and selective JAK2 inhibitors may lead to improved therapeutic efficacy and reduced toxicity.
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in various diseases. Its effects on cell signaling pathways have been extensively studied, and it has been shown to have biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. While it has several advantages for lab experiments, it is important to carefully consider its limitations and potential toxicity. Future research on this compound may lead to improved therapeutic efficacy and identification of potential biomarkers of response to treatment.
Propriétés
IUPAC Name |
N-(1H-indol-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-7-5-11(6-8-12)16(19)18-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKDFYNTDGJUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

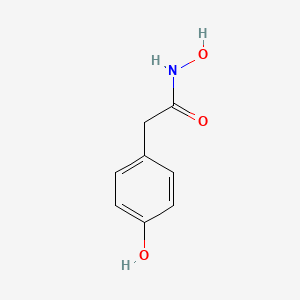
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)
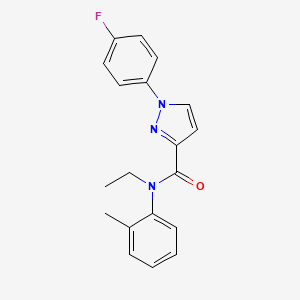

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
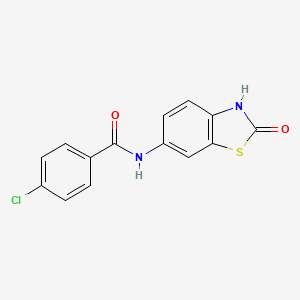
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
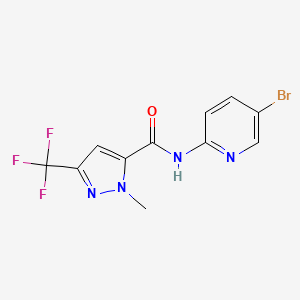
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)